

# Application Notes: Phenpromethamine Hydrochloride as a Reference Standard in Forensic Analysis

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## Compound of Interest

Compound Name: *Phenpromethamine hydrochloride*

Cat. No.: *B134826*

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## Introduction

Phenpromethamine (N,β-dimethylphenethylamine) is a sympathomimetic amine structurally related to amphetamines. Historically used as a nasal decongestant, its stimulant properties make it a compound of interest in forensic toxicology and anti-doping analysis. Accurate identification and quantification are critical in determining its presence in forensic casework. **Phenpromethamine hydrochloride** is the salt form commonly used as a certified reference material (CRM) to ensure the accuracy, precision, and legal defensibility of analytical findings.

These application notes provide detailed protocols for the use of **phenpromethamine hydrochloride** as a reference standard in the qualitative and quantitative analysis of forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

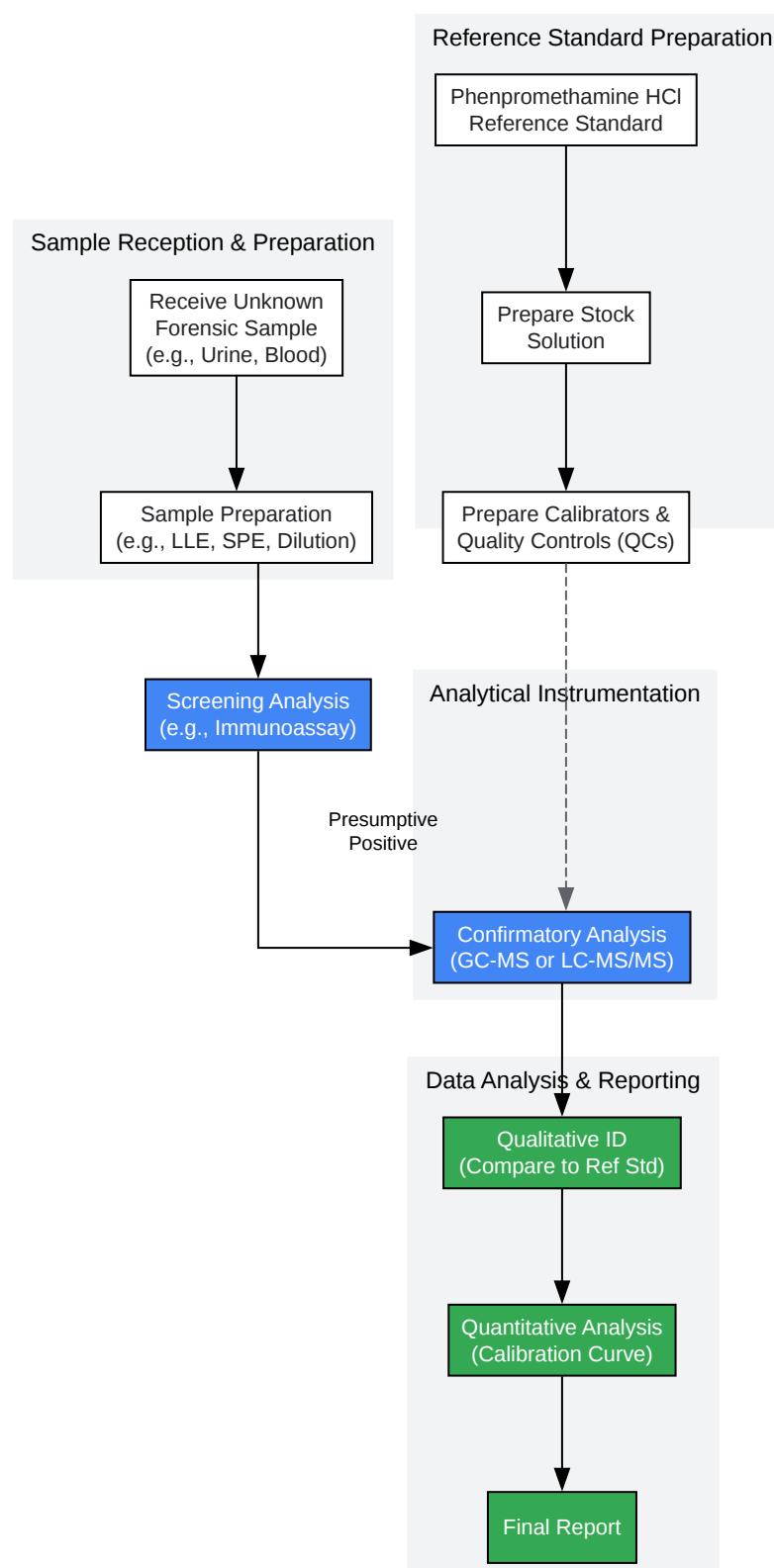
## Chemical and Physical Properties

A certified reference standard of **phenpromethamine hydrochloride** is essential for preparing calibrators and controls. The identity and purity of the standard should be verified upon receipt and handled according to the supplier's instructions.

Property	Value
Chemical Name	N-methyl-2-phenylpropan-1-amine hydrochloride
Synonyms	Phenylpropylmethylamine HCl, Vonadrine HCl
CAS Number	5969-39-1
Molecular Formula	C <sub>10</sub> H <sub>16</sub> ClN
Molecular Weight	185.70 g/mol
Appearance	To be determined (typically a white solid)
Storage	Hygroscopic, store at -20°C in a freezer under an inert atmosphere.

## Experimental Workflow in Forensic Analysis

The use of a reference standard is integral to the forensic workflow, from method validation to the final reporting of results. The following diagram illustrates a typical workflow for identifying and quantifying phenpromethamine in an unknown sample.

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Caption: Forensic analysis workflow for phenpromethamine.

## Analytical Methodologies

Both GC-MS and LC-MS/MS are powerful techniques for the unambiguous identification and quantification of phenpromethamine in complex biological matrices.[\[1\]](#) LC-MS/MS is often preferred for its high sensitivity and specificity, especially for analyzing compounds in biological fluids with minimal sample preparation.[\[1\]](#)

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive quantification of phenpromethamine in biological matrices like urine and blood.

### 4.1.1 Sample Preparation: Dilute-and-Shoot (for Urine)

This protocol is adapted from a validated method for the analysis of 74 phenethylamines in urine.[\[2\]](#)

- Centrifuge the urine sample at 3000 x g for 5 minutes.
- Collect the supernatant.
- Add 20  $\mu$ L of the supernatant to a vial containing 960  $\mu$ L of 50% methanol in water.
- Add 20  $\mu$ L of an internal standard working solution (e.g., phenpromethamine-d5 at 500 ng/mL).
- Vortex the mixture.
- Filter the solution through a 0.22  $\mu$ m PVDF filter before injection.

### 4.1.2 Chromatographic and Mass Spectrometric Conditions

Parameter	Recommended Condition
LC Column	Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water with 5 mM Ammonium Acetate
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.3 mL/min
Injection Volume	3 $\mu$ L
Column Temp.	40 °C
Ionization Mode	Electrospray Ionization (ESI), Positive
MS Analysis	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5.5 kV
Temperature	550 °C

#### 4.1.3 MRM Transitions and Method Validation Data

**Phenpromethamine hydrochloride** reference standard is used to determine the retention time and optimize MS/MS parameters. The following table includes published MRM transitions and typical validation parameters for phenethylamine analysis in urine.[3][4]

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)
Phenpromethamine	150	119	91

Validation Parameter	Typical Performance
Linearity Range	1.0 - 50.0 ng/mL ( $r^2 > 0.99$ )
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantitation (LOQ)	1.0 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	$\pm 15\%$
Matrix Effect	Within $\pm 25\%$
Recovery	Typically $> 80\%$

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used confirmatory technique in forensic toxicology. Analysis of phenpromethamine may be performed with or without derivatization, though derivatization can improve chromatographic peak shape and sensitivity.

### 4.2.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 1 mL of biological fluid (e.g., urine or blood), add an appropriate internal standard (e.g., methamphetamine-d5).
- Add 500  $\mu$ L of 5.0 N NaOH to basify the sample.
- Add 3 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane/ethyl acetate).
- Vortex for 5 minutes and centrifuge at 2500  $\times g$  for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

- Reconstitute the residue in 100  $\mu$ L of ethyl acetate for direct analysis or proceed to derivatization.

#### 4.2.2 (Optional) Derivatization

- To the dried extract, add 50  $\mu$ L of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or pentafluoropropionic anhydride - PFPA).
- Cap the tube and heat at 70 °C for 20 minutes.
- Cool to room temperature before injection.

#### 4.2.3 GC-MS Instrumental Conditions

Parameter	Recommended Condition
GC Column	5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 $\mu$ m)
Carrier Gas	Helium, constant flow (e.g., 1.2 mL/min)
Inlet Temperature	250 °C
Injection Mode	Splitless
Oven Program	Initial 80 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min
Ionization Mode	Electron Ionization (EI), 70 eV
MS Scan Range	40 - 450 amu (Full Scan)
MS Source Temp.	230 °C
MS Quad Temp.	150 °C

#### 4.2.4 Mass Spectral Data and Method Validation

The mass spectrum of underivatized phenpromethamine is expected to show fragmentation patterns typical of phenethylamines, involving  $\alpha$ - and  $\beta$ -cleavage. The molecular ion is m/z 149.

Key fragments would be used for identification by comparison to a library spectrum generated from the certified reference standard.

Validation Parameter	Typical Performance for Stimulants
Linearity Range	10 - 1000 ng/mL ( $r^2 > 0.99$ )
Limit of Detection (LOD)	1 - 5 ng/mL
Limit of Quantitation (LOQ)	5 - 10 ng/mL
Precision (%CV)	< 15%
Accuracy (% Bias)	$\pm 20\%$
Recovery	> 80%

## Conclusion

The use of **phenpromethamine hydrochloride** as a certified reference standard is indispensable for the reliable identification and quantification of this substance in forensic laboratories. The protocols outlined here for LC-MS/MS and GC-MS provide robust and sensitive methods for its analysis in biological samples. Proper method validation using a certified reference standard ensures that the analytical data generated is accurate, reproducible, and legally defensible, meeting the stringent requirements of the forensic science community.

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